molecular formula C20H16ClN3 B15163869 1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- CAS No. 154535-39-4

1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-

Cat. No.: B15163869
CAS No.: 154535-39-4
M. Wt: 333.8 g/mol
InChI Key: XQSXSTBYEXDFRV-UHFFFAOYSA-N
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Description

1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .

Industrial Production Methods

Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the industrial synthesis of complex indole derivatives .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indoline derivatives .

Scientific Research Applications

1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of indole and pyridazinyl moieties makes it a valuable compound for further research and development .

Properties

CAS No.

154535-39-4

Molecular Formula

C20H16ClN3

Molecular Weight

333.8 g/mol

IUPAC Name

3-[3-chloro-6-(3,4-dimethylphenyl)pyridazin-4-yl]-1H-indole

InChI

InChI=1S/C20H16ClN3/c1-12-7-8-14(9-13(12)2)19-10-16(20(21)24-23-19)17-11-22-18-6-4-3-5-15(17)18/h3-11,22H,1-2H3

InChI Key

XQSXSTBYEXDFRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C(=C2)C3=CNC4=CC=CC=C43)Cl)C

Origin of Product

United States

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